molecular formula C13H21N5O6 B1665749 Alvameline tartrate CAS No. 159792-14-0

Alvameline tartrate

Cat. No.: B1665749
CAS No.: 159792-14-0
M. Wt: 343.34 g/mol
InChI Key: JHGFYOXAUPXDGA-LREBCSMRSA-N
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Description

Alvameline tartrate (C₉H₁₅N₅·C₄H₆O₆) is a muscarinic acetylcholine receptor (mAChR) modulator, specifically acting as a partial M1 agonist and M2/M3 antagonist . Its structure includes a tetrazole ring and a 1-methyl-1,2,3,6-tetrahydropyridine moiety, with the tartrate salt enhancing solubility and stability . The compound is also known by synonyms such as LU 25-109-T and 5-(2-ethyltetrazol-5-yl)-1-methyl-3,6-dihydro-2H-pyridine tartrate .

Properties

CAS No.

159792-14-0

Molecular Formula

C13H21N5O6

Molecular Weight

343.34 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;5-(2-ethyltetrazol-5-yl)-1-methyl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C9H15N5.C4H6O6/c1-3-14-11-9(10-12-14)8-5-4-6-13(2)7-8;5-1(3(7)8)2(6)4(9)10/h5H,3-4,6-7H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

JHGFYOXAUPXDGA-LREBCSMRSA-N

SMILES

CCN1N=C(N=N1)C2=CCCN(C2)C.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CCN1N=C(N=N1)C2=CCCN(C2)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCN1N=C(N=N1)C2=CCCN(C2)C.C(C(C(=O)O)O)(C(=O)O)O

Appearance

Solid powder

Other CAS No.

159792-14-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LU-25-109T;  LU-25109T;  LU 25 109T;  LU 25109T

Origin of Product

United States

Comparison with Similar Compounds

Alvameline Tartrate vs. Altinicline Maleate

  • Alvameline : Targets mAChRs (M1 partial agonist; M2/M3 antagonist), aiming to balance cholinergic signaling in cognitive disorders .
  • Altinicline Maleate (D02839) : A nicotinic acetylcholine receptor (nAChR) agonist, primarily targeting α4β2 and α7 subtypes for neurodegenerative diseases .
    • Key Difference : Alvameline modulates muscarinic receptors, while Altinicline acts on nicotinic receptors, leading to divergent therapeutic applications (e.g., Alzheimer’s vs. nicotine addiction) .

This compound vs. Ladostigil Tartrate

  • Ladostigil (D03239): A dual cholinesterase inhibitor and monoamine oxidase-B (MAO-B) inhibitor, enhancing acetylcholine levels and neuroprotection .

Pharmacokinetic and Formulation Profiles

This compound vs. Varenicline Salts

  • Varenicline Tartrate/Oxalate: Both salts exhibit pharmacokinetic equivalence in humans, with similar absorption and tolerability . Implication for Alvameline: The tartrate salt was likely chosen for its physicochemical advantages (e.g., solubility, stability), as seen in sodium tartrate’s role in improving gel matrices in non-pharmaceutical contexts .

Clinical Outcomes and Discontinuation Factors

  • Alvameline : Discontinued despite preclinical promise, possibly due to insufficient efficacy or adverse effects (e.g., M2/M3 antagonism causing peripheral side effects) .
  • Comparators: Donepezil: A cholinesterase inhibitor approved for Alzheimer’s, demonstrating superior clinical tolerability and efficacy in enhancing cognition . Oxybutynin: An M3 antagonist for urinary incontinence, highlighting the challenge of balancing central vs.

Chemical and Structural Features

Compound Salt Form Key Structural Features Molecular Weight
This compound Tartrate Tetrazole ring + tetrahydropyridine 193.25 (free base) + 150.09 (tartrate)
Ladostigil Tartrate Tartrate Propargylamine + indane groups 388.45 (free base) + 150.09 (tartrate)
Altinicline Maleate Maleate Pyridine ether + azabicyclo structure 316.37 (free base) + 116.07 (maleate)
  • Tartrate Advantage : Tartrate salts often improve bioavailability and stability, as evidenced by their use in both Alvameline and Ladostigil .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alvameline tartrate
Reactant of Route 2
Alvameline tartrate

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